2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl-
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Overview
Description
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl- is a complex organic compound that belongs to the class of pyrimidinethiones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and naphthalene sulfonic acid. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled temperature conditions to ensure the desired reaction pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Material Science: Utilization in the development of novel materials with unique properties.
Industrial Chemistry: Application as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinethione derivatives: Compounds with similar core structures but different substituents.
Naphthalene sulfonic acid derivatives: Compounds with similar sulfonic acid groups attached to naphthalene rings.
Uniqueness
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(6-sulfo-1-naphthyl)-4,4,6-trimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6281-67-0 |
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Molecular Formula |
C17H18N2O3S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H18N2O3S2/c1-11-10-17(2,3)18-16(23)19(11)15-6-4-5-12-9-13(24(20,21)22)7-8-14(12)15/h4-10H,1-3H3,(H,18,23)(H,20,21,22) |
InChI Key |
HXQOWRHOMDDCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC3=C2C=CC(=C3)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
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